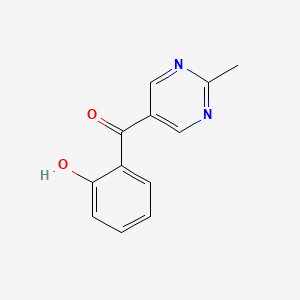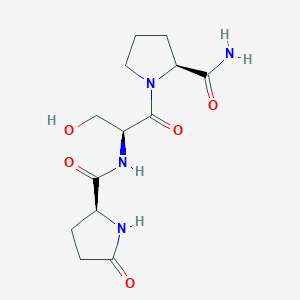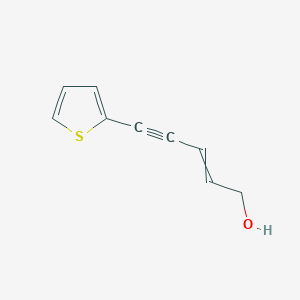
3-Ethoxy-5-phenylhexa-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-phenylhexa-2,4-dienoic acid is an organic compound with the molecular formula C14H16O3. It contains a total of 33 bonds, including 17 non-hydrogen bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid group, 1 hydroxyl group, and 1 ether group
Vorbereitungsmethoden
The synthesis of 3-ethoxy-5-phenylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ethyl (E)-3-alkoxy-2-butenoate with different ketones in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . This method allows for the preparation of various 3-alkoxy-5-substituted-2,4-alkadienoic acids, including this compound.
Analyse Chemischer Reaktionen
3-Ethoxy-5-phenylhexa-2,4-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-phenylhexa-2,4-dienoic acid has various scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of different functional groups on biological activityIn industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-ethoxy-5-phenylhexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerization, which is catalyzed by specific enzymes. This process involves the transfer of a proton to generate an intermediate, which then undergoes further reactions to produce the final products .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-5-phenylhexa-2,4-dienoic acid can be compared with other similar compounds, such as 3-alkoxy-5-substituted-2,4-alkadienoic acids. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of an ethoxy group and a phenyl group in this compound distinguishes it from other related compounds .
Eigenschaften
CAS-Nummer |
63197-51-3 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
3-ethoxy-5-phenylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C14H16O3/c1-3-17-13(10-14(15)16)9-11(2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
VHMPZFWCKCCZND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)O)C=C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)



![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)



![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)



![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
